3-Acetamido-4,5-dimethoxybenzoic acid

Descripción general

Descripción

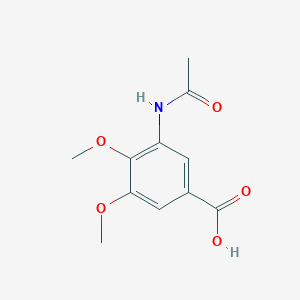

3-Acetamido-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C11H13NO5 It is characterized by the presence of an acetamido group and two methoxy groups attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-4,5-dimethoxybenzoic acid typically involves the acylation of 4,5-dimethoxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Acetamido-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The acetamido group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzoic acids.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 3-Acetamido-DMBA serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups enable various chemical transformations, making it valuable in synthetic organic chemistry.

2. Biology

- Biological Activity : The compound is studied for its interactions with biological macromolecules, showing potential binding affinities with proteins involved in cell signaling pathways. This suggests its role in modulating pathways associated with cancer progression .

3. Medicine

- Therapeutic Properties : Research indicates that 3-Acetamido-DMBA may possess anti-inflammatory and antimicrobial properties. Preliminary studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .

- HIV Integrase Inhibition : A derivative of this compound demonstrated significant activity against HIV integrase with an IC50 value of 5 µM, indicating its potential as a therapeutic agent in antiviral drug development.

4. Industry

- Material Development : In industrial applications, 3-Acetamido-DMBA is utilized in developing new materials and chemical processes. Its unique properties allow for innovations in various chemical manufacturing sectors.

Table 2: Synthesis Methods Comparison

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Acylation | 4,5-Dimethoxybenzoic acid | Reflux with acetic anhydride | High |

| Continuous Flow Reactor | Various substrates | Optimized flow conditions | Very High |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various dimethoxybenzoic acid derivatives found that compounds structurally related to 3-Acetamido-DMBA exhibited significant antibacterial activity against common pathogens. The study highlighted the potential clinical applications of these compounds in treating bacterial infections .

Case Study 2: Anti-inflammatory Mechanisms

In controlled experiments involving macrophage cultures, derivatives of 3-Acetamido-DMBA showed a marked reduction in TNF-alpha levels, suggesting a mechanism for anti-inflammatory action. Histological analyses confirmed reduced edema in animal models treated with the compound, supporting its therapeutic potential .

Case Study 3: HIV Integrase Inhibition

Research focused on the inhibition of HIV integrase by analogs derived from 3-Acetamido-DMBA demonstrated promising results, paving the way for further development as an antiviral agent. The analog's potency was characterized by its ability to disrupt viral life cycles effectively.

Mecanismo De Acción

The mechanism of action of 3-acetamido-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

- 2-Acetamido-4,5-dimethoxybenzoic acid

- 3-Acetamido-5-methoxybenzoic acid

- 4-Acetamido-3,5-dimethoxybenzoic acid

Comparison: Compared to similar compounds, 3-acetamido-4,5-dimethoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

3-Acetamido-4,5-dimethoxybenzoic acid (commonly referred to as 3-Acetamido-DMBA) is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 223.23 g/mol. Its structure features an acetamido group attached to a benzoic acid derivative with two methoxy groups at the 4 and 5 positions.

Mechanisms of Biological Activity

Research indicates that the biological activity of 3-Acetamido-DMBA may be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of dimethoxybenzoic acids exhibit significant antimicrobial properties. For instance, compounds structurally related to 3-Acetamido-DMBA have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures can inhibit inflammatory pathways, potentially through the modulation of cytokine release and reduction of oxidative stress .

- Antiviral Properties : There is emerging evidence that certain benzoic acid derivatives may inhibit viral replication. Specifically, compounds targeting HIV integrase have shown promise in disrupting viral life cycles .

Research Findings and Case Studies

Several studies have highlighted the biological activity of compounds related to 3-Acetamido-DMBA:

- Antimicrobial Studies : A study reported that various derivatives of dimethoxybenzoic acids demonstrated significant antibacterial activity in vitro. The minimum inhibitory concentrations (MICs) for these compounds ranged from 16 to 64 µg/mL against common pathogens .

- Anti-inflammatory Mechanisms : In a controlled experiment, a derivative was found to reduce TNF-alpha levels in macrophage cultures, suggesting an anti-inflammatory mechanism. This was further supported by histological analysis showing reduced edema in animal models treated with the compound .

- HIV Integrase Inhibition : A specific analog derived from 3-Acetamido-DMBA was tested for its ability to inhibit HIV integrase. The compound exhibited an IC50 value of 5 µM, indicating potent activity against the enzyme responsible for viral integration into host DNA .

Data Tables

Propiedades

IUPAC Name |

3-acetamido-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-6(13)12-8-4-7(11(14)15)5-9(16-2)10(8)17-3/h4-5H,1-3H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQXYLHJHBKEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC(=C1)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.